Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational and historical methods used to synthesize sulfur-bridged aromatic compounds. These scaffolds, particularly phenothiazines and dibenzothiophenes, are of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, providing historical context, detailed experimental protocols, and comparative data to serve as a comprehensive resource for researchers.
Introduction: The Dawn of Sulfur Heterocycles
Sulfur-bridged aromatic compounds, characterized by a tricyclic system where two aromatic rings are fused by a sulfur-containing central ring, have a rich history intertwined with the development of dyes, insecticides, and pharmaceuticals.[1] The synthesis of these molecules dates back to the late 19th century, with early methods often relying on harsh, high-temperature conditions. This guide revisits these seminal syntheses, offering a look into the robust, albeit forceful, chemistry that paved the way for modern synthetic methods. We will focus on the two most prominent classes: phenothiazines and dibenzothiophenes.
// Main Categories
parent [label="Historical Synthesis of\nSulfur-Bridged Aromatics", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];
// Compound Classes
phenothiazine (B1677639) [label="Phenothiazines", fillcolor="#EA4335", fontcolor="#FFFFFF"];
dibenzothiophene (B1670422) [label="Dibenzothiophenes", fillcolor="#FBBC05", fontcolor="#202124"];
precursors [label="Key Precursor Syntheses\n(Diaryl Thioethers)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Specific Methods
bernthsen [label="Bernthsen Synthesis\n(Direct Thionation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
smiles [label="Smiles Rearrangement\n(Intramolecular Cyclization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ferrario [label="Ferrario-type Reaction\n(Electrophilic Cyclization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ullmann [label="Ullmann Condensation\n(C-S Coupling)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
parent -> phenothiazine;
parent -> dibenzothiophene;
parent -> precursors;
Synthesis of Phenothiazines
Phenothiazine and its derivatives form a cornerstone of medicinal chemistry, famously leading to the development of the first generation of antipsychotic drugs.
The Bernthsen Synthesis (1883)
The first synthesis of the parent phenothiazine molecule was reported by August Bernthsen in 1883.[1][2][3] This method involves the direct, high-temperature fusion of diphenylamine (B1679370) with elemental sulfur.[3] The reaction proceeds with the evolution of hydrogen sulfide (B99878) gas and is often catalyzed by a small amount of iodine, which improves yields and reaction consistency.[2][4]
// Nodes
reactants [label="Diphenylamine + S₈", fillcolor="#FFFFFF", fontcolor="#202124"];
conditions [label="Heat (260-280 °C)\nIodine (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
reaction [label="Fusion Reaction\n(H₂S evolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
product [label="Phenothiazine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
Experimental Protocol: Bernthsen Synthesis of Phenothiazine [2][5][6]
-
Materials: Diphenylamine, elemental sulfur (powder), iodine (catalyst).
-
Apparatus: A high-temperature reaction vessel equipped with a reflux condenser and a gas outlet to safely vent hydrogen sulfide. A heating mantle or sand bath capable of reaching 280°C.
-
Procedure:
-
Combine diphenylamine (1.0 eq) and sulfur (2.2 eq) in the reaction vessel.
-
Add a catalytic amount of iodine (approx. 0.01 eq).
-
Heat the mixture gradually. The reaction will initiate with the evolution of hydrogen sulfide gas. (Caution: H₂S is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbing).
-
Maintain the reaction temperature between 260-280°C for 2-4 hours, or until the evolution of H₂S ceases.[2]
-
Allow the mixture to cool, resulting in a solid mass.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or toluene (B28343) to yield phenothiazine as yellow crystals.
Data Presentation: Bernthsen Synthesis
| Reactant 1 |
Reactant 2 |
Catalyst |
Temperature (°C) |
Time (h) |
Reported Yield |
Reference |
| Diphenylamine |
Sulfur |
Iodine |
260-280 |
2-4 |
Not specified |
[2] |
| Diphenylamine | Sulfur | None | High Temp | Not specified | Not specified |[3] |
Synthesis of Dibenzothiophenes
First identified as a component of crude oil, dibenzothiophene is a key scaffold in materials science and medicinal chemistry.[7] Its synthesis was first reported in 1870.[7][8]
Ferrario-type Reaction
A classic and practical method for synthesizing dibenzothiophene involves the electrophilic cyclization of biphenyl (B1667301) with sulfur, catalyzed by aluminum chloride.[7][8] This approach falls under the broader category of Friedel-Crafts-type reactions, forming the thiophene (B33073) ring through C-S bond formation and subsequent aromatization.
// Nodes
reactants [label="Biphenyl + S₈", fillcolor="#FFFFFF", fontcolor="#202124"];
catalyst [label="Anhydrous AlCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
reaction [label="Electrophilic Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
product [label="Dibenzothiophene", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
Experimental Protocol: Synthesis of Dibenzothiophene [7][8][9]
-
Materials: Biphenyl, elemental sulfur, anhydrous aluminum chloride (AlCl₃).
-
Apparatus: A reaction flask equipped with a reflux condenser and a stirring mechanism. A heating mantle.
-
Procedure:
-
To a reaction flask, add biphenyl (1.0 eq) and elemental sulfur (2.0 eq).
-
Carefully add anhydrous aluminum chloride (1.2 eq) in portions while stirring. The reaction is exothermic.
-
Once the initial reaction subsides, heat the mixture to 120°C.
-
Maintain the temperature and continue stirring for 24 hours.
-
After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice-water.
-
Acidify with dilute hydrochloric acid to dissolve any remaining aluminum salts.
-
Extract the product with an organic solvent (e.g., toluene or chloroform).
-
Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation.
Data Presentation: Ferrario-type Synthesis
| Reactant 1 |
Reactant 2 |
Catalyst |
Temperature (°C) |
Time (h) |
Reported Yield |
Reference |
| Biphenyl |
Sulfur |
AlCl₃ |
120 |
24 |
79% |
[7][8][9] |
| Biphenyl | Sulfur Dichloride (SCl₂) | AlCl₃ | Not specified | Not specified | Not specified |[7][9] |
Foundational C-S Bond Forming Reactions: The Ullmann Condensation
The construction of the diaryl thioether linkage is a critical step in many syntheses of sulfur-bridged aromatics, particularly for more complex or substituted derivatives where direct thionation is not feasible. The Ullmann condensation is a historical cornerstone for this transformation.
Ullmann Condensation for Diaryl Thioethers
Developed by Fritz Ullmann, this reaction involves the copper-promoted coupling of an aryl halide with a thiol (or thiophenol).[10][11] Traditional Ullmann conditions are notoriously harsh, requiring stoichiometric amounts of copper powder and high-boiling polar solvents at temperatures often exceeding 200°C.[10]
// Structure for the graph
subgraph {
rank = same;
node [shape=box, style="filled"];
ArX [label="Ar-X\n(Aryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"];
plus1 [label="+", shape=plaintext];
RSH [label="R-SH\n(Thiol)", fillcolor="#FFFFFF", fontcolor="#202124"];
arrow [label="→", shape=plaintext, fontsize=18];
ArSR [label="Ar-S-R\n(Diaryl Thioether)", fillcolor="#34A853", fontcolor="#FFFFFF"];
plus2 [label="+", shape=plaintext];
CuX [label="CuX", fillcolor="#FFFFFF", fontcolor="#202124"];
}
// Conditions node
conditions [label="[Cu] catalyst\nBase\nHigh Temp (>200 °C)\nPolar Solvent (DMF, NMP)", shape=box, style="dashed,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
{ArX, plus1, RSH} -> arrow [style=invis];
arrow -> {ArSR, plus2, CuX} [style=invis];
arrow -> conditions [dir=none, style=dashed, color="#5F6368"];
Experimental Protocol: General Ullmann Thioether Synthesis
-
Materials: Aryl halide (preferably iodide or bromide), thiophenol, copper powder or a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF, N-methylpyrrolidone).
-
Procedure:
-
In an inert atmosphere, combine the aryl halide (1.0 eq), thiophenol (1.1 eq), base (2.0 eq), and copper catalyst (0.1 - 1.0 eq) in the solvent.
-
Heat the reaction mixture to a high temperature (typically 180-220°C).
-
Monitor the reaction by TLC or GC until the starting aryl halide is consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the product via column chromatography or recrystallization.
Data Presentation: Typical Ullmann Condensation Conditions
| Aryl Halide |
Nucleophile |
Catalyst |
Solvent |
Temperature (°C) |
Reference |
| Activated Ar-X |
Thiol/Thiophenolate |
Stoichiometric Cu |
DMF, NMP, Nitrobenzene |
> 210 |
[10] |
| Ar-I, Ar-Br | Thiol | Soluble Cu(I) salts | DMF, DMSO | 80-110 |[12] |
Conclusion
The historical syntheses of sulfur-bridged aromatic compounds, such as the Bernthsen and Ferrario reactions, highlight an era of chemistry driven by thermal energy and potent, non-specific catalysts. These foundational methods, while often lacking in subtlety and functional group tolerance, were remarkably effective for creating the parent heterocyclic systems. They established the fundamental principles of C-S bond formation and cyclization that were later refined in modern methodologies like the copper-catalyzed Ullmann condensation and palladium-catalyzed cross-coupling reactions. Understanding these classical routes provides valuable context for the evolution of synthetic organic chemistry and offers robust, scalable pathways for the synthesis of core aromatic scaffolds.
References